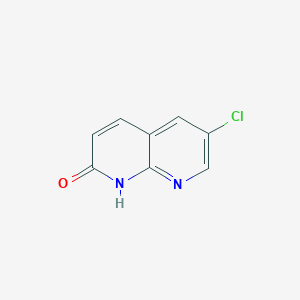

![molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4](/img/structure/B175929.png)

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

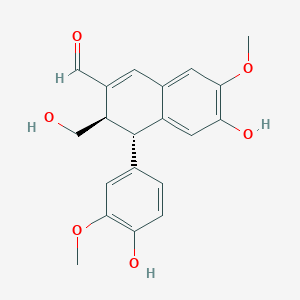

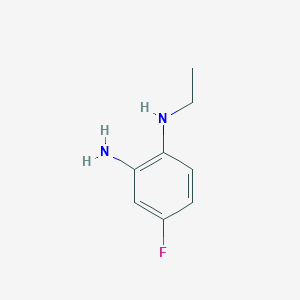

“4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA was refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for its biological activity .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are primarily associated with its synthesis . The compound undergoes a series of reactions to form the desired product .Wissenschaftliche Forschungsanwendungen

-

Organic Chemistry

- Application : The compound is used as an intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Method : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

- Results : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

-

Pharmacology

- Application : The compound is of interest as a substance with useful pharmacological properties .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .

-

Cancer Research

- Application : The compound is used in the development of novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

-

Antimicrobial Research

- Application : The compound is used in the development of new antimicrobial agents .

- Method : A library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, were tested against Staphylococcus aureus and Escherichia coli .

- Results : The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

-

Antiviral Research

- Application : The compound is reported to encompass pharmacological potential as an antiviral agent .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including antiviral activity .

-

Treatment of Male Erectile Dysfunction and Hyperuricemia

- Application : The compound is used in the treatment of male erectile dysfunction and hyperuricemia .

- Method : The compound is used as a precursor for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

- Results : The synthesized compounds may exhibit various biological activities, including treatment of male erectile dysfunction and hyperuricemia .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNUJWHYLMPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

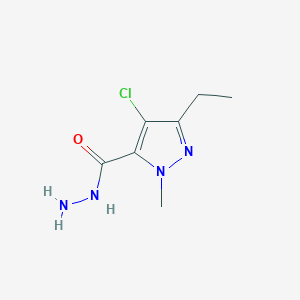

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

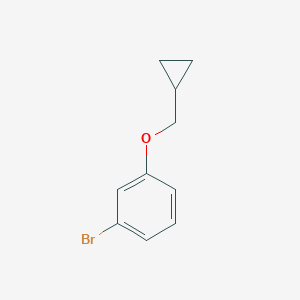

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)